4,7-difluoro-1H-indole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

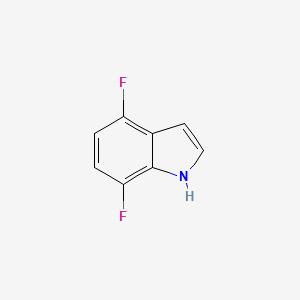

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,7-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDUAQYBARJXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381101 | |

| Record name | 4,7-difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-55-2 | |

| Record name | 4,7-difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Fluorinated Indole Scaffolds in Organic Chemistry Research

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. rsc.org These attributes are highly desirable in drug discovery and materials science.

In the context of indole (B1671886) chemistry, fluorination has proven to be a powerful strategy for creating novel compounds with a wide range of applications. Fluorinated indoles are key components in many pharmaceuticals and agrochemicals. researchgate.netmdpi.com The presence of fluorine can influence the binding affinity of a molecule to its biological target and can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. nih.govrsc.org

A Privileged Structure and Versatile Building Block

4,7-Difluoro-1H-indole has garnered significant attention as both a privileged structure and a versatile building block in synthetic chemistry. chemicalbook.comresearchgate.net Its difluorinated benzene (B151609) ring creates a unique electronic environment that influences the reactivity of the indole (B1671886) core. This substitution pattern can direct further chemical transformations to specific positions on the molecule, allowing for the controlled and predictable synthesis of more complex derivatives.

The utility of this compound as a synthetic intermediate is well-documented. chemicalbook.com It serves as a starting material for a variety of chemical reactions, including N-alkylation, N-arylation, and various cross-coupling reactions to introduce substituents at different positions of the indole ring. This versatility allows chemists to readily access a diverse library of novel compounds for biological screening and materials development. For instance, derivatives of this compound have been investigated for their potential as inhibitors of influenza polymerase PB2, a key target for antiviral drug development. researchgate.net

| Derivative Type | Reaction | Application Area |

| N-Aryl-4,7-difluoroindoles | Buchwald-Hartwig Amination | Organic Electronics |

| 4,7-Difluoro-3-substituted indoles | Friedel-Crafts Acylation | Medicinal Chemistry |

| 5-Bromo-4,7-difluoro-1H-indole | Suzuki Coupling | Agrochemicals |

Current Research Trajectories and Academic Interest

Retrosynthetic Analysis of the 4,7-Difluoroindole Nucleus

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, into simpler, commercially available, or readily synthesizable starting materials. This process involves strategically breaking bonds to identify key synthetic transformations and intermediates.

Ring-Closing Reactions for Indole (B1671886) Formation

A primary consideration in the retrosynthesis of indoles is the formation of the pyrrole (B145914) ring fused to the benzene (B151609) ring. Various ring-closing strategies are employed, each with its own set of advantages and limitations.

One common disconnection approach for the indole ring involves breaking the C2-C3 and N1-C7a bonds, which points towards strategies that form these bonds in the final ring-closing step. For instance, intramolecular cyclization reactions are a powerful tool for constructing the indole core. Ring-closing metathesis (RCM) has emerged as a versatile method for the synthesis of a wide array of unsaturated rings, including those found in heterocyclic compounds. wikipedia.orgorganic-chemistry.org This reaction typically involves the intramolecular metathesis of two terminal alkenes, catalyzed by metal complexes, to form a cycloalkene and a volatile byproduct like ethylene, which drives the reaction forward. wikipedia.org While broadly applicable, the specific application to this compound would necessitate a suitably substituted diene precursor.

Another key strategy involves the reductive cyclization of a precursor containing a nitro group ortho to a two-carbon side chain. This is a cornerstone of several classical indole syntheses that have been adapted for fluorinated analogues.

Strategies for Selective Fluorination

The introduction of fluorine atoms at specific positions on the aromatic ring is a critical aspect of synthesizing this compound. Site-selective fluorination can be a significant challenge due to the high reactivity of many fluorinating agents. numberanalytics.com

Retrosynthetically, the C-F bonds can be envisioned as being formed from corresponding C-H, C-X (where X is a halogen), or C-M (where M is a metal or metalloid) bonds.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic precursor with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). numberanalytics.comacs.org The directing effects of existing substituents on the benzene ring are crucial for achieving the desired regioselectivity. For the synthesis of 4,7-difluoroindole, a pre-functionalized aniline (B41778) or a related derivative would be required to direct the fluorination to the desired positions.

Nucleophilic Aromatic Substitution (SNAr): In this strategy, a precursor with good leaving groups (e.g., nitro or chloro groups) at the 4 and 7 positions can be treated with a fluoride (B91410) source. The success of this method depends on the activation of the aromatic ring towards nucleophilic attack.

From Diazonium Salts (Balz-Schiemann Reaction): A classical method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. chinesechemsoc.org This would require a starting material with amino groups at the 4 and 7 positions.

Modern Catalytic Methods: Recent advances have led to the development of transition-metal-catalyzed methods for C-H fluorination. chinesechemsoc.org Palladium-catalyzed reactions, for instance, have shown promise for the direct and selective fluorination of C-H bonds, offering a more atom-economical approach. chinesechemsoc.orgnumberanalytics.com

Classical and Modern Indole Synthesis Methods Adapted for Difluoroindoles

Several classical named reactions for indole synthesis have been successfully adapted for the preparation of fluorinated indoles, including the 4,7-difluoro substituted variant. These methods often provide reliable and scalable routes to the desired products.

Fischer Indole Synthesis Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the most widely used methods for preparing indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

For the synthesis of this compound, a plausible route would start with 2,5-difluoroaniline, which is converted to 2,5-difluorophenylhydrazine. vulcanchem.com This hydrazine (B178648) can then be reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form the corresponding hydrazone. Subsequent acid-catalyzed cyclization and decarboxylation (if pyruvic acid is used) would yield the 4,7-difluoroindole core. diva-portal.org The regioselectivity of the cyclization can sometimes be a challenge with unsymmetrical ketones, potentially leading to a mixture of isomers. thermofisher.comnih.gov

A proposed synthetic pathway is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,5-Difluoroaniline | NaNO₂, HCl; then SnCl₂ | 2,5-Difluorophenylhydrazine |

| 2 | 2,5-Difluorophenylhydrazine, Pyruvic acid | Ethanol, heat | 2,5-Difluorophenylhydrazone of pyruvic acid |

| 3 | 2,5-Difluorophenylhydrazone of pyruvic acid | Polyphosphoric acid, heat | 4,7-Difluoroindole-2-carboxylic acid |

| 4 | 4,7-Difluoroindole-2-carboxylic acid | Heat | This compound |

Bartoli Indole Synthesis Adaptations

The Bartoli indole synthesis is a valuable method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgchemeurope.combhu.ac.in A key feature of this reaction is that the presence of a substituent ortho to the nitro group is often necessary for the reaction to proceed efficiently. wikipedia.orgjk-sci.com

To apply this method to the synthesis of this compound, a suitable starting material would be 1,4-difluoro-2-nitrobenzene. The reaction with three equivalents of a vinyl Grignard reagent, such as vinylmagnesium bromide, would lead to the formation of the 4,7-difluoroindole. jk-sci.com The mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization. wikipedia.orgname-reaction.com

| Starting Material | Grignard Reagent | Key Transformation | Product |

| 1,4-Difluoro-2-nitrobenzene | Vinylmagnesium bromide (3 equiv.) | nih.govnih.gov-Sigmatropic rearrangement, cyclization | This compound |

Leimgruber-Batcho Indole Synthesis Variations

The Leimgruber-Batcho indole synthesis is a highly versatile and popular alternative to the Fischer synthesis, particularly for industrial applications. wikipedia.orgtsijournals.com The process typically begins with an ortho-nitrotoluene derivative, which is first reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.orgclockss.org This intermediate is then subjected to a reductive cyclization to afford the indole. wikipedia.org

For the synthesis of this compound, the starting material would be 2,5-difluoro-1-methyl-3-nitrobenzene. However, a more common and analogous route for related fluoroindoles starts with a fluorinated o-nitrotoluene. For example, the synthesis of 4-fluoroindole (B1304775) utilizes 2-fluoro-6-nitrotoluene. google.com This starting material undergoes condensation with DMF-DMA to generate an enamine, which is then reduced using catalysts like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like Raney nickel and hydrazine to yield the indole. wikipedia.orggoogle.comgoogle.com This method is advantageous as it often proceeds with high yields under mild conditions and produces indoles that are unsubstituted at the 2 and 3 positions. clockss.org

| Starting Material | Reagents (Step 1) | Intermediate | Reagents (Step 2) | Product |

| 2-Fluoro-6-nitrotoluene (analogy) | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine | (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine | H₂, Pd/C or Raney Ni, Hydrazine | 4-Fluoroindole |

Madelung Synthesis Considerations

The Madelung synthesis is a classical method for indole formation that involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-ortho-toluidine. The reaction typically requires harsh conditions, often employing strong bases like sodium amide or potassium tert-butoxide at temperatures ranging from 250-300°C.

For the specific synthesis of this compound, the required precursor would be N-acyl-3,6-difluoro-2-methylaniline . The process involves the deprotonation of both the amide nitrogen and the ortho-methyl group to form a dianion. This intermediate then undergoes an intramolecular cyclization and subsequent elimination of water to form the indole ring.

Key considerations for this synthesis include:

Base Selection : The choice of base is critical. Potassium-based reagents, such as potassium tert-butoxide, have been found to be more effective than their sodium counterparts for similar transformations.

Reaction Conditions : The high temperatures required can limit the scope of the reaction, particularly for substrates with sensitive functional groups.

Modern Variants : To circumvent the harsh conditions, modern modifications of the Madelung synthesis have been developed. These can involve the use of organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at lower temperatures, which may offer a more viable, albeit still challenging, route to fluorinated indoles.

Reissert Synthesis Applications

The Reissert synthesis provides another classical pathway to the indole nucleus, starting from an ortho-nitrotoluene derivative. The application of this method to produce this compound would begin with 1,4-difluoro-2-methyl-3-nitrobenzene .

The synthesis proceeds through a well-defined, multi-step sequence:

Condensation : The starting o-nitrotoluene derivative undergoes a base-catalyzed condensation with diethyl oxalate. Potassium ethoxide is often a more effective base than sodium ethoxide for this step, leading to the formation of an ethyl o-nitrophenylpyruvate intermediate. researchgate.net

Reductive Cyclization : The resulting pyruvate (B1213749) is then subjected to reductive cyclization. This is commonly achieved using zinc dust in acetic acid, which reduces the nitro group to an amine. researchgate.net The newly formed amine immediately cyclizes onto the adjacent ketone.

Decarboxylation : This cyclization yields an indole-2-carboxylic acid. This intermediate can be isolated or directly decarboxylated by heating to furnish the final indole product. researchgate.net

While being a multi-step process, the Reissert synthesis is a robust method for constructing the indole core from readily available nitroaromatics.

Transition-Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to overcome the limitations of classical methods. These catalytic approaches often provide milder reaction conditions, higher functional group tolerance, and improved regioselectivity for the synthesis of complex heterocyclic structures like this compound. rsc.org Palladium and copper are among the most extensively studied metals, with other metals like cobalt also emerging as powerful catalysts for these transformations. shu.ac.ukrsc.org

Palladium-Catalyzed Coupling Reactions for Difluoroindole Construction

Palladium catalysis offers a powerful and versatile toolkit for forming the C-C and C-N bonds necessary for indole synthesis, often through C-H activation strategies. rsc.org These methods can build the indole ring with high efficiency and control. For the construction of this compound, several palladium-catalyzed strategies could be employed.

One prominent method involves the intramolecular C-H arylation of an appropriately substituted aniline derivative. For instance, a 2-halo-N-alkenylaniline could be cyclized using a palladium catalyst. Another powerful approach is the direct functionalization of a pre-existing indole core. Research has shown that directing groups can be used to achieve high regioselectivity. acs.org For example, a phosphinoyl directing group on the indole nitrogen has been successfully used to direct C-H arylation specifically to the C7 position, a transformation that is otherwise difficult to achieve. acs.org Similarly, formyl and acetyl groups at the C3 position have been shown to direct arylation to the C4 position of the indole ring. nih.gov These directed C-H functionalization reactions represent a state-of-the-art method for synthesizing specifically substituted indoles. acs.orgnih.gov

| Method | Potential Precursors for this compound | Key Features | Reference |

|---|---|---|---|

| Larock Indole Synthesis | 2-Bromo-3,6-difluoroaniline and an alkyne | Forms the indole ring in a single step via coupling and cyclization. | researchgate.net |

| Heck-type Cyclization | N-allyl-2-bromo-3,6-difluoroaniline | Intramolecular cyclization onto the alkene. | researchgate.net |

| Directed C-H Functionalization | 4,7-Difluoro-N-(directing group)-indole and an aryl halide | Allows for late-stage modification of the indole core at specific positions (e.g., C2, C4, C7). | acs.orgnih.gov |

Copper-Mediated Transformations in Difluoroindole Synthesis

Copper catalysis provides a cost-effective and efficient alternative for constructing indole rings. These reactions are particularly useful for forming C-N and C-C bonds. Copper-catalyzed Ullmann-type couplings or intramolecular C-H aminations are viable strategies. For example, the synthesis could proceed via an intramolecular cyclization of a 2-haloaniline derivative bearing a vinyl group, mediated by a copper catalyst.

Copper-catalyzed cross-coupling reactions have been successfully applied to the synthesis of complex fluorinated molecules, including indole derivatives. nih.govescholarship.org For instance, the synthesis of a difluorinated analog of the drug ropinirole (B1195838) involved a copper-catalyzed coupling with a protected indole substrate, demonstrating the method's compatibility with the indole nucleus. nih.govescholarship.org Such protocols often use simple copper salts like CuI or CuOAc and can sometimes be performed without specialized ligands, making them highly practical. rsc.orgnih.govescholarship.org

Other Catalytic Approaches for C-C and C-X Bond Formations

Beyond palladium and copper, other transition metals are emerging as potent catalysts for indole synthesis. Cobalt-catalyzed systems, in particular, have shown great promise for C-H functionalization reactions. shu.ac.uk High-valent cobalt catalysts, such as [Cp*Co(CO)I2], can effectively catalyze the C-H amidation and cyanation of indoles bearing a directing group. shu.ac.uk These reactions allow for the direct formation of C-N and C-C bonds at specific positions of the indole ring under relatively mild conditions, offering a pathway to novel indole derivatives that complements palladium and copper-based methods. shu.ac.uk The formation of C-C and C-X (where X is a heteroatom) bonds is fundamental to building complex organic molecules from simpler precursors. diva-portal.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netscribd.com Applying these principles to the synthesis of this compound involves selecting routes that are more efficient, safer, and environmentally benign.

A key aspect is the preference for catalytic over stoichiometric reagents. Classical methods like the Madelung synthesis require stoichiometric amounts of strong bases and high energy input, generating significant waste. In contrast, transition-metal-catalyzed routes use only small amounts of a catalyst, which can often be recycled, leading to a higher atom economy and a lower E-Factor (Environmental Factor). scribd.com

Modern strategies that align with green chemistry include:

C-H Activation : These reactions avoid the need for pre-functionalized starting materials (e.g., organohalides), reducing the number of synthetic steps and the associated waste. nih.gov

Alternative Solvents : The use of hazardous organic solvents is a major source of chemical waste. Research into using greener solvents like water, or performing reactions under solvent-free conditions, is a core principle of green chemistry. researchgate.netrsc.org Micellar catalysis, where surfactants are used to create nanoreactors in water, can facilitate organic reactions in aqueous media. rsc.org

Energy Efficiency : Employing reactions that proceed under milder temperatures and pressures, such as many catalytic processes, reduces energy consumption compared to high-temperature classical methods. researchgate.net

One-Pot and Cascade Reactions : Designing a synthesis where multiple transformations occur in a single reaction vessel (one-pot) or in a continuous sequence (cascade) minimizes solvent use, purification steps, and waste generation. researchgate.netscribd.com

| Method | Atom Economy | Energy Consumption | Hazardous Reagents/Byproducts |

|---|---|---|---|

| Madelung Synthesis | Low | High (250-300°C) | Strong bases (e.g., NaNH2), stoichiometric waste. |

| Reissert Synthesis | Moderate | Moderate-High | Requires stoichiometric reductant (e.g., Zn). |

| Transition-Metal Catalysis (e.g., Pd, Cu) | High | Low-Moderate | Catalytic quantities of metals, reduced waste. |

By prioritizing catalytic and C-H activation strategies, the synthesis of this compound can be aligned more closely with the sustainable goals of modern chemistry.

Solvent-Free Reaction Methodologies

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by reducing volatile organic compound (VOC) emissions, simplifying workup procedures, and often lowering costs. nih.gov These methods can be enhanced by microwave irradiation, which can lead to dramatically reduced reaction times and improved yields. jchemlett.comnepjol.info

For the synthesis of indole derivatives, solvent-free approaches have been successfully applied, particularly for reactions like the Friedel-Crafts alkylation and the synthesis of bis(indolyl)methanes. beilstein-journals.org For example, the reaction of indole with aldehydes or ketones can be carried out without a solvent, sometimes with the aid of a solid support or a catalytic amount of acid. jchemlett.com In one study, the reaction between indole and various aldehydes was conducted under solvent-free conditions at 100 °C, leading to the unexpected formation of novel 1,3'-diindolyl methane (B114726) isomers.

Another effective solvent-free approach involves using a reusable Brønsted acid ionic liquid as a catalyst for Michael additions to indoles, achieving high yields at room temperature. cdnsciencepub.com Similarly, the use of tetrabutylammonium (B224687) fluoride (TBAF) under solvent-free conditions has proven effective for synthesizing 3-substituted indoles. rsc.org The development of biocatalysts, such as immobilized enzymes on magnetic nanoparticles, has also enabled the solvent-free synthesis of complex indole derivatives like indol-3-yl-4H-chromenes with excellent yields. rsc.org

Table 1: Examples of Solvent-Free Synthesis of Indole Derivatives

| Catalyst/Method | Reactants | Product Type | Conditions | Yield (%) | Ref |

| Microwave Irradiation | Indole, Salicylaldehyde, Acetic Acid | Bis(indolyl)methane | 140 W, 60 sec | Good | jchemlett.com |

| Sulfonic-acid-functionalized ionic liquid | Indole, Methyl Vinyl Ketone | 3-Substituted Indole | Room Temp, 5 min | 95 | cdnsciencepub.com |

| Nano-TiO₂ | Indole, Benzaldehyde | Bis(indolyl)methane | 80 °C, 3 min | 95 | beilstein-journals.org |

| Fe₃O₄@SiO₂@D-NHCS-Tr | Indole derivatives, Salicylaldehyde, Active Methylene (B1212753) Compounds | Indol-3-yl-4H-chromenes | Solvent-free | Excellent | rsc.org |

Aqueous Medium Reactions and Catalysis

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. openmedicinalchemistryjournal.com Performing organic reactions in an aqueous medium is a key goal of sustainable chemistry. researchgate.net For indole synthesis, the challenge often lies in the poor solubility of organic reactants. This can be overcome by using phase-transfer catalysts (PTCs), surfactants, or water-tolerant catalysts. thieme-connect.comorientjchem.org

Several successful methodologies for synthesizing indole derivatives in water have been reported. Multi-component reactions are particularly well-suited for aqueous synthesis. For instance, 3-substituted indoles can be prepared via a one-pot reaction of an indole, an aldehyde, and an active methylene compound in water, often catalyzed by a metal complex like Cu(PPh₃)Cl or a solid Brønsted acid catalyst. openmedicinalchemistryjournal.comtandfonline.com The use of pyridinium-based solid acid catalysts has been shown to be effective for synthesizing (indolylmethyl)malononitrile derivatives in water at 50°C, with high yields and simple product isolation. tandfonline.com

The combination of ultrasound with an aqueous medium has also emerged as a powerful green technique, enhancing reaction rates through acoustic cavitation. thieme-connect.com This has been applied to the synthesis of various spirocyclic and 3-substituted indoles. thieme-connect.com For example, the synthesis of hemiaminals of indole was achieved by reacting indole with formaldehyde (B43269) in water using tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst, resulting in high yields at ambient temperature. openmedicinalchemistryjournal.com

Table 2: Examples of Aqueous Synthesis of Indole Derivatives

| Catalyst | Reactants | Product Type | Conditions | Yield (%) | Ref |

| [DMAP-SO₃H]Cl | Indole, Benzaldehyde, Malononitrile | (Indolylmethyl)malononitrile | H₂O, 50°C, 1.5 h | 95 | tandfonline.comtandfonline.com |

| Cu(PPh₃)Cl | Indole, Aldehydes, Active Methylene Compound | 3-Substituted Indole | Water | 68-93 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

| Dodecylsulphonic acid | Indole, Carbonyl Compounds | Bis(indolyl)methane | Water | High | openmedicinalchemistryjournal.com |

| Tetrabutylammonium fluoride (TBAF) | Indole, Formaldehyde | Hemiaminal of Indole | Water, Room Temp | 84-96 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

Sustainable Reagent and Catalyst Development

The development of sustainable catalysts is a driving force in green chemistry. nih.gov This includes the use of reusable catalysts, metal-free catalysts, biocatalysts, and catalysts derived from renewable sources to replace hazardous and expensive reagents. rsc.orgrsc.org

For indole synthesis, a variety of sustainable catalysts have been developed. Ionic liquids (ILs) can act as both solvents and catalysts, are often recyclable, and can be designed for specific tasks. cdnsciencepub.comrsc.org For example, a sulfonic-acid-functionalized ionic liquid has been used as a recyclable Brønsted acid catalyst for Michael additions to indoles under solvent-free conditions. cdnsciencepub.com Heteropolyacids (HPAs) are another class of green catalysts known for their high acidity and thermal stability, making them effective for synthesizing 3-substituted indoles. rsc.org

Nanoparticle catalysts offer high surface area and reactivity and can often be easily recovered and reused. openmedicinalchemistryjournal.com Magnetic nanoparticles functionalized with catalytic groups are particularly advantageous as they can be separated from the reaction mixture using an external magnet. rsc.org Biocatalysts, such as enzymes, offer high selectivity under mild conditions. rsc.org L-Proline, a simple amino acid, has been used to catalyze the synthesis of indolyl-4H-chromenes in water. rsc.org Furthermore, catalysts derived from renewable resources, like cellulose (B213188) sulfuric acid, provide a green and economical route for synthesizing bis(indolyl)methane derivatives. openmedicinalchemistryjournal.com

Electrophilic Aromatic Substitution Reactions on the Difluoroindole Core

The indole nucleus is an electron-rich heterocyclic system, making it prone to electrophilic aromatic substitution. diva-portal.org The presence of two fluorine atoms on the benzene ring of this compound, however, introduces significant electronic effects that alter the regioselectivity and rate of these reactions.

Regioselectivity Studies at C2, C3, C4, and C6 Positions

In general, electrophilic substitution on the indole ring preferentially occurs at the C3 position. biosynce.compearson.com This is because the resulting cationic intermediate, the 3H-indolium cation, maintains the aromaticity of the benzene ring and allows for delocalization of the positive charge onto the nitrogen atom. bhu.ac.instackexchange.com If the C3 position is blocked, substitution typically occurs at the C2 position, and if both C2 and C3 are substituted, the electrophile attacks the C6 position of the benzene ring. bhu.ac.in

For this compound, while C3 remains the most reactive site for many electrophilic substitutions, the strong electron-withdrawing nature of the fluorine atoms can influence the reaction outcomes. For instance, in the Vilsmeier-Haack reaction, which introduces a formyl group, substitution occurs exclusively at the C3 position for indoles. biosynce.comyoutube.com Similarly, the Mannich reaction, involving formaldehyde and a secondary amine, also leads to substitution at the C3 position, yielding gramine (B1672134) derivatives that are valuable synthetic intermediates. bhu.ac.inscribd.comresearchgate.net

Directed metalation can be employed to achieve substitution at other positions. For example, the introduction of an ethyl group at the C3 position of this compound can be achieved through directed metalation followed by alkylation. vulcanchem.com Furthermore, transition-metal-catalyzed C-H functionalization methods have been developed to selectively target positions on the benzene ring, including C4 and C7. researchgate.net For instance, iridium-catalyzed borylation can introduce boryl groups at various positions, including C4 and C7. researchgate.net

| Reaction Type | Typical Position of Attack | Influencing Factors | Example Reaction |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C3 | Inherent reactivity of the indole nucleus. biosynce.com | Vilsmeier-Haack Formylation biosynce.com |

| Mannich Reaction bhu.ac.in | |||

| Directed Metalation | C3 | Use of directing groups and specific reagents. vulcanchem.com | Alkylation with an ethyl electrophile vulcanchem.com |

| C-H Functionalization | C4, C7 | Transition-metal catalysis. researchgate.netresearchgate.net | Iridium-catalyzed borylation researchgate.net |

Influence of Fluorine Substituents on Aromatic Reactivity and Directional Effects

Fluorine atoms exert a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). ijrar.org In this compound, the fluorine atoms at positions 4 and 7 significantly decrease the electron density of the benzene ring, making it less susceptible to electrophilic attack compared to unsubstituted indole. vulcanchem.com

Nucleophilic Substitution Reactions Involving Fluorine Centers

While direct nucleophilic aromatic substitution (SNAr) on an unactivated aromatic ring is difficult, the presence of electron-withdrawing groups can facilitate such reactions. In the context of difluoroindoles, the fluorine atoms themselves can be displaced by strong nucleophiles, although this is less common than reactions on other parts of the molecule. For some fluorinated indole derivatives, nucleophilic substitution at the fluorine positions can be achieved using reagents like sodium methoxide. smolecule.com

Oxidation and Reduction Pathways of the Indole Ring System

The indole ring system can undergo both oxidation and reduction, leading to a variety of functionalized derivatives.

Oxidation: The indole ring can be oxidized using various reagents. For example, oxidation with potassium permanganate (B83412) or chromium trioxide can lead to the formation of carboxylic acid derivatives. smolecule.com In some cases, oxidation can lead to the formation of indole-2,3-diones.

Reduction: The indole ring can be reduced under different conditions to yield either dihydroindoles (indolines) or tetrahydroindoles. Catalytic hydrogenation, for instance using a palladium catalyst with hydrogen gas, can lead to the full reduction of the indole ring. smolecule.com Reduction with reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid typically reduces the pyrrole ring to afford an indoline. bhu.ac.in Conversely, using lithium in liquid ammonia (B1221849) can reduce the benzene ring, yielding 4,7-dihydroindole. bhu.ac.in

N-Functionalization Strategies for the Indole Nitrogen

The nitrogen atom of the indole ring can be functionalized through various reactions. Due to the acidity of the N-H proton, strong bases like sodium hydride (NaH) or n-butyllithium can be used to deprotonate the indole, forming an N-anion. biosynce.com This nucleophilic nitrogen can then react with a range of electrophiles.

Common N-functionalization strategies include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like NaH or potassium carbonate (K2CO3) affords N-alkylated indoles. mdpi.com

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group to the nitrogen.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields N-sulfonylated indoles. mdpi.com

The introduction of N-fluoroalkyl groups has also been achieved through methods like rhodium-catalyzed transannulation. rsc.org These N-functionalized derivatives often exhibit altered reactivity. For example, N-fluoroalkylated indoles are deactivated towards electrophilic aromatic substitution compared to their N-H or N-methyl counterparts. rsc.org

| Functionalization Strategy | Reagents | Product Type |

|---|---|---|

| Alkylation | Alkyl halide (e.g., MeI, BnBr), Base (e.g., NaH, K2CO3) mdpi.com | N-Alkylindole |

| Acylation | Acyl chloride, Base | N-Acylindole |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base mdpi.com | N-Sulfonylindole |

| Fluoroalkylation | Rhodium catalyst, Fluoroalkyl source rsc.org | N-Fluoroalkylindole |

Mechanistic Investigations of Rearrangement Reactions (e.g., Carbonyl Migrations)

While specific studies on rearrangement reactions of this compound itself are limited in the provided search results, rearrangement reactions are a known feature of indole chemistry. One notable example is the Fischer indole synthesis, a common method for synthesizing indoles, which involves the acid-catalyzed rearrangement of a phenylhydrazone.

Another type of rearrangement, the Smiles rearrangement, has been observed in the context of functionalized indoles. This reaction involves the intramolecular nucleophilic aromatic substitution where a directing group migrates. nih.gov

Reaction Mechanisms in the Formation of this compound Derivatives

The chemical reactivity of the indole scaffold is fundamentally characterized by its π-excessive nature, which makes it highly susceptible to electrophilic substitution, primarily at the C3 position of the pyrrole ring. bhu.ac.in In this compound, the introduction of two strongly electronegative fluorine atoms onto the benzene ring significantly modulates its electronic properties and, consequently, its reaction mechanisms. These fluorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the carbocyclic ring and influences the reactivity of the heterocyclic pyrrole ring. The formation of various derivatives of this compound proceeds through several key mechanistic pathways, including electrophilic substitution, N-alkylation, and transition metal-catalyzed cross-coupling reactions.

Electrophilic Substitution Mechanisms

The general mechanism for electrophilic substitution on the indole ring involves the attack of an electrophile (E+) on the electron-rich pyrrole moiety. Attack at the C3 position is kinetically and thermodynamically favored because the resulting cationic intermediate (a Wheland intermediate) is stabilized by resonance, allowing the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in

N-Alkylation Mechanisms

Functionalization at the nitrogen atom of this compound is a crucial method for synthesizing a diverse range of derivatives. The N-H proton of indole is weakly acidic and can be removed by a strong base to form an indolyl anion, a potent nucleophile. bhu.ac.in This anion can then react with an alkyl halide via a standard Sₙ2 mechanism to yield the N-alkylated product.

More advanced methods for N-alkylation involve transition metal catalysis, which offers alternative mechanistic pathways.

Copper-Catalyzed Reductive Coupling : An efficient method for N-alkylation involves a copper-catalyzed reductive cross-coupling with N-tosylhydrazones. This reaction is typically performed with a copper(I) source, such as CuI, and a phosphine (B1218219) ligand. researchgate.net

Aza-Wacker-Type Reaction : An enantioselective N-alkylation can be achieved through a palladium-catalyzed intermolecular aza-Wacker-type reaction. nih.gov The proposed mechanism involves the coordination of the palladium catalyst to an alkenol, followed by a nucleophilic attack from the indole nitrogen (aminopalladation). This can proceed through either a syn- or anti-addition pathway. Subsequent β-hydride elimination generates the N-alkylated indole and regenerates the active palladium catalyst. nih.gov

Metallaphotoredox Catalysis : A novel approach utilizes a dual copper and photoredox catalytic system for the N-alkylation of various N-nucleophiles with alkyl bromides. princeton.edu This process operates through a Halogen Abstraction-Radical Capture (HARC) mechanism at room temperature, overcoming the high activation barriers often associated with traditional Sₙ2 reactions. princeton.edu

Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, enabling the synthesis of complex indole derivatives. The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. ub.edu

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (e.g., an iodo-indole) to a low-valent palladium(0) complex, forming a square planar palladium(II) intermediate.

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the catalytically active palladium(0) species. ub.edu

Several specific cross-coupling reactions are employed to create derivatives of this compound:

C-H Arylation : Direct C-H functionalization has emerged as a step-economical method for creating aryl-indole linkages. For indoles, regioselectivity can be a challenge. However, C-H activation can be directed to the C7 position with high selectivity in palladium-catalyzed coupling reactions. This is achieved by using a suitable directing group, such as a phosphinoyl group on the indole nitrogen, in conjunction with a pyridine-type ligand. nih.gov The mechanism is believed to involve coordination of the palladium catalyst to the directing group, followed by C-H activation at the sterically accessible C7 position. nih.govresearchgate.net

Heck Reaction : This reaction couples indoles with alkenes. The mechanism involves the generation of a σ-alkyl palladium complex via electrophilic palladation, which is often the rate-determining step. beilstein-journals.org A subsequent syn-β-hydride elimination yields the alkenyl-indole derivative and a Pd(0) species, which is reoxidized to Pd(II) to continue the catalytic cycle. beilstein-journals.org

Suzuki-Miyaura and Sonogashira Couplings : These reactions are used to introduce aryl/vinyl and alkynyl groups, respectively. By first halogenating the this compound, typically at the C3 position, the resulting halo-indole can undergo Suzuki coupling with boronic acids or Sonogashira coupling with terminal alkynes. mdpi.com The reactions proceed via the classic Pd(0)/Pd(II) catalytic cycle. mdpi.comacs.org

Table 1: Mechanistic Overview of Palladium-Catalyzed Reactions for Indole Derivatization

| Reaction Type | Key Mechanistic Steps | Catalyst System Example | Role of Fluorine Atoms |

|---|---|---|---|

| C-H Arylation (at C7) | Directing group-assisted C-H activation, oxidative addition, reductive elimination. nih.govresearchgate.net | Pd(OAc)₂, Pyridine-type ligand | Deactivate the benzene ring, making C-H activation on the pyrrole ring or directed C7 position more favorable. |

| Heck Coupling | Electrophilic palladation, σ-alkyl complex formation, syn-β-hydride elimination, Pd(0) reoxidation. beilstein-journals.org | Pd(TFA)₂ or PdCl₂(MeCN)₂ with an oxidant (e.g., benzoquinone). beilstein-journals.org | Increase the electrophilicity of the indole ring, potentially affecting the rate of palladation. |

| Suzuki-Miyaura Coupling | Oxidative addition of halo-indole to Pd(0), transmetalation with boronic acid, reductive elimination. ub.edumdpi.com | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Stabilize the halo-indole precursor and influence the electronic properties of the final product. |

| Sonogashira Coupling | Oxidative addition to Pd(0), Cu-mediated alkyne activation, transmetalation, reductive elimination. mdpi.comacs.org | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Modify the reactivity of the C-X bond in the halo-indole starting material. |

Advanced Spectroscopic and Analytical Research Methodologies for 4,7 Difluoro 1h Indole Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4,7-difluoro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional techniques, would be essential for unambiguous characterization.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, one would expect to observe signals for the five protons of the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-11.0 ppm), with its exact chemical shift being highly dependent on solvent and concentration.

The protons on the pyrrole (B145914) ring (H2 and H3) and the benzene (B151609) ring (H5 and H6) would exhibit characteristic chemical shifts and coupling patterns. The presence of two electron-withdrawing fluorine atoms would generally shift the attached and nearby protons to a higher frequency (downfield).

Key expected features include:

Complex Splitting: Due to coupling with both neighboring protons (H-H coupling) and fluorine atoms (H-F coupling), the signals for the aromatic protons would appear as complex multiplets (e.g., doublet of doublets, or triplet of doublets).

Coupling Constants: The magnitude of the coupling constants (J) would be critical for assignment. Typical ortho H-H coupling is around 7-9 Hz, meta coupling is 2-3 Hz, and H-F coupling can occur over several bonds with variable magnitude.

Expected ¹H NMR Data (Hypothetical)

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | 8.0 - 11.0 | br s | - |

| H2 | 7.0 - 7.5 | t or dd | JH2-H3, JH2-F |

| H3 | 6.4 - 6.8 | t or dd | JH3-H2, JH3-F |

| H5 | 6.7 - 7.1 | ddd | JH5-H6, JH5-F4, JH5-F7 |

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms of this compound. The chemical shifts are significantly influenced by the electronegativity of the attached atoms.

Key expected features include:

Carbon-Fluorine Coupling: The most prominent feature would be the large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 230-260 Hz. This would split the signals for C4 and C7 into doublets. Smaller two- and three-bond couplings (²JCF, ³JCF) would also be observed for other carbons, providing further structural confirmation.

Chemical Shifts: The carbons directly bonded to fluorine (C4 and C7) would be significantly downfield. The other carbons would also experience shifts due to the inductive effects of the fluorine atoms.

Expected ¹³C NMR Data (Hypothetical)

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| C2 | 120 - 125 | d | ³JC2-F7 |

| C3 | 100 - 105 | d | ⁴JC3-F4 |

| C3a | 125 - 130 | dd | ²JC3a-F4, ²JC3a-F7 |

| C4 | 150 - 160 | d | ¹JC4-F4 |

| C5 | 110 - 115 | dd | ²JC5-F4, ³JC5-F7 |

| C6 | 115 - 120 | dd | ³JC6-F4, ²JC6-F7 |

| C7 | 150 - 160 | d | ¹JC7-F7 |

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments and Coupling

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. wikipedia.orgnih.gov For this compound, two distinct signals would be expected, one for F4 and one for F7, as they are in different chemical environments.

Key expected features include:

Chemical Shifts: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. The exact positions would depend on the solvent and reference standard (commonly CFCl₃). colorado.edu

F-F and F-H Coupling: The two fluorine signals would likely show coupling to each other (JFF) and to nearby protons (JFH), resulting in complex multiplets (e.g., doublet of doublet of doublets). These coupling patterns are invaluable for confirming the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY) in Complex Structure Assignment

To unambiguously assign all the ¹H and ¹³C signals, especially given the complex splitting patterns, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, helping to identify adjacent protons, such as H5 and H6 on the benzene ring, and H2 and H3 on the pyrrole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range connectivity. It shows correlations between protons and carbons that are two or three bonds apart. For example, it could confirm the assignment of C4 and C7 by showing correlations from H5 and H6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the straightforward assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which can help confirm assignments and provide information about the molecule's conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns upon ionization. For this compound (C₈H₅F₂N), the exact mass is 153.0390 Da.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by identifying the molecular ion peak ([M]⁺ or [M+H]⁺) with high accuracy.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the indole ring is relatively stable. Characteristic fragmentation of indoles often involves the loss of HCN from the pyrrole ring. The fragmentation pattern of this compound would be influenced by the presence of the fluorine atoms, and fragments corresponding to the loss of F, HF, or C₂H₂F₂ might be observed.

Expected Mass Spectrometry Data (Hypothetical)

| m/z | Identity |

|---|---|

| 153 | [M]⁺ |

| 126 | [M - HCN]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key expected absorption bands for this compound would include:

N-H Stretch: A characteristic sharp peak around 3400-3500 cm⁻¹ corresponding to the N-H bond of the indole ring.

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

C=C Stretch (Aromatic): A series of absorptions in the 1450-1620 cm⁻¹ region, characteristic of the indole ring system.

C-N Stretch: Typically found in the 1200-1350 cm⁻¹ region.

C-F Stretch: Strong, characteristic absorption bands in the 1000-1300 cm⁻¹ region. The presence of two C-F bonds would likely result in strong, complex absorptions in this area.

Expected IR Data (Hypothetical)

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| ~3450 | N-H stretch |

| >3000 | Aromatic C-H stretch |

| 1450-1620 | Aromatic C=C stretch |

| 1000-1300 | C-F stretch (strong) |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By determining the mass percentages of the constituent elements, researchers can confirm that the compound's composition aligns with its theoretical formula. For this compound, which has the molecular formula C₈H₅F₂N, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), fluorine (F), and nitrogen (N).

The comparison between the theoretical and experimentally determined values is crucial for validating the synthesis of this compound. A close correlation between these values provides strong evidence of the compound's successful and accurate preparation.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 62.76 | Data not available in search results |

| Hydrogen (H) | 3.29 | Data not available in search results |

| Fluorine (F) | 24.81 | Data not available in search results |

| Nitrogen (N) | 9.15 | Data not available in search results |

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For the analysis of indole derivatives, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column.

A typical HPLC method for the purity assessment of this compound would involve injecting a solution of the compound onto a C18 column and eluting with a gradient of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is not only used for purity assessment but also for the definitive identification of the compound and any impurities. After separation by the LC system, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z).

For this compound, an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would typically be used. mdpi.com The mass spectrometer would be set to detect the protonated molecule [M+H]⁺ of this compound, which would have an m/z of approximately 154.05. By operating the mass spectrometer in full scan mode, a mass spectrum of the peak of interest can be obtained, confirming its identity. Furthermore, LC-MS can be used to identify impurities by analyzing their respective mass spectra.

| Parameter | HPLC | LC-MS |

|---|---|---|

| Stationary Phase | Reversed-phase (e.g., C18, 4 µm, 250 × 2.0 mm) nih.gov | Reversed-phase (e.g., Polaris 3 C18-A) nih.gov |

| Mobile Phase | Gradient of methanol and 0.1% trifluoroacetic acid (TFA) in water cetjournal.it | Gradient of 0.1% formic acid in water and acetonitrile nih.gov |

| Detector | UV-Vis (e.g., at 254 nm) | Mass Spectrometer (e.g., with ESI or APCI source) mdpi.com |

| Flow Rate | - | 0.25 mL/min mdpi.com |

| Injection Volume | - | 10 µL mdpi.com |

Computational and Theoretical Chemistry Investigations of 4,7 Difluoro 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4,7-difluoro-1H-indole at the atomic and electronic levels. These calculations offer a detailed understanding of how fluorine substitution influences the indole (B1671886) scaffold.

Density Functional Theory (DFT) Studies on Fluorine Effects

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scienceopen.comresearchgate.net For this compound, DFT studies reveal the significant impact of the two fluorine atoms on the electron distribution and molecular orbitals of the indole ring. The high electronegativity of fluorine leads to a redistribution of electron density, which can be quantified through Mulliken charge analysis and the examination of frontier molecular orbitals (HOMO and LUMO). emerginginvestigators.org

DFT calculations demonstrate that the introduction of fluorine atoms can enhance the chemical stability of the indole ring. emerginginvestigators.org The effects of fluorine substitution on the ground and excited state properties can be systematically studied, revealing shifts in the HOMO-LUMO gap and vertical excitation energies. chemrxiv.org These computational findings are instrumental in predicting the photophysical and photochemical behavior of this compound. chemrxiv.org

Table 1: Calculated Electronic Properties of Indole and a Generic Difluoroindole Derivative using DFT

| Property | Indole | Difluoroindole |

| HOMO Energy (eV) | -5.58 | -5.92 |

| LUMO Energy (eV) | -0.21 | -0.65 |

| HOMO-LUMO Gap (eV) | 5.37 | 5.27 |

| Dipole Moment (Debye) | 2.11 | 3.45 |

Note: The data in this table is illustrative and based on general trends observed in DFT studies of fluorinated aromatic compounds. Actual values for this compound may vary depending on the specific computational methods and basis sets used.

Reaction Pathway Modeling and Transition State Characterization

Understanding the reactivity of this compound is crucial for its application in chemical synthesis. Quantum chemical calculations can be employed to model reaction pathways and characterize transition states, providing insights into reaction mechanisms and predicting the feasibility of chemical transformations. nih.govrsc.orgresearchgate.net By mapping the potential energy surface, researchers can identify the most energetically favorable routes for various reactions involving the difluorinated indole core. scienceopen.com

The search for and characterization of transition state structures are key components of these studies, as they represent the energy barriers of a reaction. arxiv.org Computational models can accurately predict these barriers, which is essential for understanding reaction kinetics. arxiv.org This predictive capability allows for the rational design of synthetic strategies and the exploration of novel chemical reactions involving this compound before extensive and costly experimental work is undertaken. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing for the exploration of their conformational landscapes and interactions with their environment over time.

For this compound, MD simulations can reveal the preferred conformations of the molecule and any flexible side chains that may be attached. The study of fluorinated piperidines, for instance, has shown that fluorine substitution can significantly influence conformational preferences through electrostatic and hyperconjugative interactions. d-nb.infonih.govresearchgate.net These simulations are particularly important for understanding how the molecule might behave in a biological system, such as the binding pocket of a protein. researchgate.net

MD simulations also offer a way to study the intermolecular interactions between this compound and solvent molecules or other solutes. nih.gov This is critical for understanding its solubility and how it interacts with other molecules in a complex environment. The stability of protein-ligand complexes involving fluorinated indole derivatives can be confirmed through MD simulations, reinforcing the findings from molecular docking studies. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of this compound, docking studies are invaluable for identifying potential biological targets and understanding the molecular basis of its activity.

By docking this compound and its derivatives into the active sites of various proteins, researchers can predict binding affinities and identify key interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding. nih.govnih.gov These studies can help to rationalize the structure-activity relationships of a series of compounds and guide the design of more potent and selective inhibitors. For example, indole derivatives have been docked into the binding sites of enzymes like cyclooxygenase and various receptors to explore their therapeutic potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov For this compound derivatives, QSAR models can be developed to predict their biological activities, such as inhibitory potency against a particular enzyme or receptor. researchgate.net

These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. nih.govnih.gov A reliable QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which derivatives to synthesize and test experimentally. nih.gov 3D-QSAR studies, such as CoMFA and CoMSIA, can provide further insights into the steric and electronic requirements for optimal activity. mdpi.com

In Silico Design and Virtual Screening of Novel this compound Derivatives

The insights gained from the aforementioned computational techniques culminate in the in silico design and virtual screening of novel this compound derivatives with improved properties. nih.govrsc.org This process involves the creation of a virtual library of compounds based on the this compound scaffold, followed by computational screening to identify candidates with the highest predicted activity and best drug-like properties. researchgate.netnih.gov

Virtual screening can be performed using a variety of methods, including ligand-based approaches, where new molecules are designed based on the properties of known active compounds, and structure-based approaches, which utilize molecular docking to screen compounds against a specific biological target. researchgate.net This powerful in silico approach significantly accelerates the drug discovery process by focusing experimental efforts on the most promising candidates, saving both time and resources. researchgate.net

Applications in Advanced Organic Synthesis Research

4,7-Difluoro-1H-Indole as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of fluorine atoms in this compound significantly influences its chemical reactivity, making it a sought-after intermediate for the synthesis of intricate and biologically relevant molecules. The electron-withdrawing nature of the fluorine atoms can modulate the nucleophilicity of the indole (B1671886) ring, enabling selective functionalization at various positions.

One notable application of a closely related difluoro-indole scaffold is in the development of potent inhibitors for challenging biological targets. For instance, the MmpL3 transporter in Mycobacterium tuberculosis, a crucial component for the transport of mycolic acids and a key drug target, has been successfully inhibited by derivatives of a difluoro-indole carboxamide. nih.gov Specifically, N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide (NITD-349) has been identified as a potent MmpL3 inhibitor, demonstrating the potential of the difluoro-indole core in designing novel anti-tubercular agents. nih.gov While this example features a 4,6-difluoro substitution pattern, it highlights the utility of the difluorinated indole scaffold in accessing complex and medicinally important molecular architectures. The synthesis of such complex molecules often involves multi-step sequences where the difluoro-indole core is introduced early and subsequently elaborated.

The synthesis of analogs of natural products is another area where fluorinated indoles serve as crucial intermediates. The unique substitution pattern of this compound can be exploited to create analogs of biologically active natural products with potentially improved properties such as metabolic stability or binding affinity.

Scaffold Diversification and Combinatorial Library Synthesis based on this compound

The indole scaffold is a privileged structure in medicinal chemistry, and the ability to rapidly generate diverse libraries of indole derivatives is of paramount importance for drug discovery. nih.gov this compound provides a unique template for scaffold diversification and the construction of combinatorial libraries. The fluorine atoms can serve as handles for further functionalization or can be used to modulate the physicochemical properties of the library members.

While specific combinatorial libraries based solely on the this compound scaffold are not extensively documented in publicly available literature, the principles of combinatorial chemistry are readily applicable. nih.gov Standard synthetic methodologies for indole functionalization, such as N-alkylation, N-arylation, and reactions at the C2 and C3 positions, can be employed in a combinatorial fashion to generate a multitude of derivatives.

Below is an interactive data table showcasing a hypothetical combinatorial library based on the this compound scaffold, illustrating the potential for generating diverse structures.

| R1 (N1-substituent) | R2 (C2-substituent) | R3 (C3-substituent) |

| Methyl | Phenyl | Acetyl |

| Ethyl | 4-Chlorophenyl | Cyano |

| Benzyl (B1604629) | Thiophene-2-yl | Carboxylic acid |

| Propyl | Pyridin-3-yl | Amide |

This diversification can lead to the discovery of novel compounds with a wide range of biological activities. The fluorine substituents in the this compound core can enhance binding interactions with biological targets and improve pharmacokinetic properties, making libraries derived from this scaffold particularly attractive for screening campaigns.

Stereoselective Synthesis Utilizing Chiral this compound Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the context of pharmaceuticals where enantiomers can exhibit vastly different biological activities. acs.orgacs.orgnih.gov Chiral derivatives of this compound are valuable precursors for the synthesis of enantiomerically pure complex molecules.

While the broader field of organocatalytic asymmetric synthesis of indole-based chiral heterocycles has seen significant advancements, specific examples detailing the use of chiral this compound derivatives are emerging. acs.orgnih.gov The strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions involving the indole nucleus. These reactions can include cycloadditions, alkylations, and dearomatization processes. acs.orgnih.gov

The resulting enantiomerically enriched this compound derivatives can then be elaborated into more complex chiral structures, including natural product analogs and novel therapeutic agents. The fluorine atoms can play a role in directing the stereochemical course of a reaction or in stabilizing key intermediates.

Development of Novel Catalytic Systems Featuring this compound Moieties

The incorporation of specific structural motifs into catalyst and ligand design is a powerful strategy for developing new and efficient catalytic systems. The electronic properties of the this compound moiety make it an intriguing candidate for inclusion in the design of novel ligands for transition metal catalysis or as a core component of organocatalysts.

While the development of catalytic systems featuring the this compound scaffold is a relatively nascent area of research, the broader field of indole-containing metal complexes and their applications in catalysis is well-established. nih.govresearchgate.netmdpi.com The nitrogen atom of the indole ring can coordinate to a metal center, and the electronic nature of the indole, as modulated by the fluorine substituents, can influence the catalytic activity of the resulting metal complex.

For example, chiral ligands incorporating the indole framework have been successfully employed in asymmetric catalysis. researchgate.net The development of chiral ligands based on the this compound backbone could lead to new catalysts with unique reactivity and selectivity in a variety of asymmetric transformations. Furthermore, the indole ring itself can participate in catalytic cycles, for instance, through dearomatization-rearomatization sequences. The fluorine atoms in the this compound structure could potentially stabilize intermediates in such catalytic processes.

Applications in Medicinal Chemistry Research

4,7-Difluoro-1H-Indole Scaffolds in Modern Drug Discovery and Development

The indole (B1671886) scaffold is a prominent structural motif in a vast number of natural products and pharmaceutically active compounds, making it a "privileged structure" in medicinal chemistry. news-medical.netresearchgate.net Its versatile framework allows for the synthesis of a wide array of derivatives with diverse biological activities. nih.govresearchgate.net In modern drug discovery, the strategic modification of the indole core is a key approach to developing novel therapeutic agents. news-medical.net The introduction of fluorine atoms into organic molecules is a widely used strategy to enhance the pharmacological properties of a drug candidate. ossila.com

The this compound scaffold, in particular, has garnered interest due to the unique properties conferred by the two fluorine atoms on the benzene (B151609) portion of the indole ring. Fluorination can significantly alter the electronic, lipophilic, and steric parameters of the parent molecule, which can lead to improved metabolic stability, enhanced binding affinity for biological targets, and better membrane permeability. innospk.com Consequently, this compound serves as a valuable building block for the synthesis of novel compounds with potential applications in various therapeutic areas. news-medical.net

Pharmacological Impact of Fluorination on Biological Activity and Drug Properties

The introduction of fluorine into the indole scaffold at the 4 and 7 positions has a profound impact on the molecule's physicochemical properties, which in turn influences its biological activity and potential as a drug candidate.

A significant challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being metabolized and eliminated. dntb.gov.uabohrium.com Fluorination is a common strategy to enhance the metabolic stability of a drug candidate. researchgate.net The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as cytochrome P450.

By placing fluorine atoms at the 4 and 7 positions of the indole ring, these sites are blocked from potential oxidative metabolism, which can be a major pathway for the degradation of indole-containing compounds. This strategic fluorination is expected to increase the half-life of drug candidates incorporating the this compound scaffold, leading to improved pharmacokinetic profiles. While this is a well-established principle in medicinal chemistry, specific metabolic stability studies for this compound itself were not detailed in the available research.

The potent electronegativity of fluorine atoms can significantly alter the electron distribution within the this compound molecule. This electronic perturbation can influence the acidity of the indole N-H group and modify the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with protein targets. nih.gov These interactions are crucial for the binding of a drug to its target receptor or enzyme.

The strategic placement of fluorine at the 4 and 7 positions can lead to more favorable interactions within the binding pocket of a target protein, thereby increasing the binding affinity and potency of the drug candidate. nih.gov Furthermore, these specific interactions can also enhance the selectivity of the compound for its intended target over other proteins, which can reduce off-target side effects. The development of pyrimido[4,5-b]indole derivatives as selective kinase inhibitors illustrates the potential for substituted indoles to achieve high target affinity. nih.gov

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical requirement. nih.govnih.gov The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. mdpi.com One of the key physical properties that influences a molecule's ability to cross the BBB is its lipophilicity.

The introduction of fluorine atoms generally increases the lipophilicity of a molecule. Therefore, it is hypothesized that the presence of two fluorine atoms in this compound could enhance the lipophilicity of its derivatives, potentially facilitating their passage across the BBB. researchgate.net This could make the this compound scaffold a promising starting point for the development of new drugs for neurological disorders. However, specific experimental data on the BBB penetration of this compound derivatives is an area for further investigation.

Research on Specific Therapeutic Areas

Indole derivatives have long been recognized for their broad-spectrum antimicrobial properties. nih.govnih.goviosrphr.org The incorporation of fluorine into the indole ring has been shown to be a viable strategy for enhancing this activity.

Antibacterial and Antifungal Research

Research has shown that various substituted indole derivatives exhibit significant antibacterial and antifungal activity. researchgate.netijpsr.com For example, studies on 1H-indole-4,7-diones, which share a similar substitution pattern with this compound, have demonstrated good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.netnih.gov The minimum inhibitory concentration (MIC) values for a series of 5,6-bis(arylthio)-1H-indole-4,7-diones highlight the potential of this class of compounds. researchgate.net

| Compound | Substituent (R1) | Substituent (R2) | Organism | MIC (μg/mL) |

|---|---|---|---|---|

| 48a | Cl | H | Candida tropicalis | 1.6 |

| 48b | CH3 | H | Candida tropicalis | >100 |

| 48c | H | Cl | Candida tropicalis | 3.1 |

| 48d | F | F | Candida tropicalis | 6.3 |

Antimycobacterial Research

One of the most promising applications of difluoro-indole scaffolds has been in the development of antitubercular agents. A derivative of the isomeric 4,6-difluoro-1H-indole, specifically 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, has shown exceptional activity against Mycobacterium tuberculosis. nih.govjohnshopkins.edu This compound targets the trehalose (B1683222) monomycolate transporter MmpL3, a crucial component of the mycobacterial cell wall synthesis machinery. nih.govjohnshopkins.edu The potent activity of this compound against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the potential of difluoro-indole scaffolds in combating tuberculosis. nih.govjohnshopkins.edu Another related compound, NITD-349, which is a N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide, has also been studied as an MmpL3 inhibitor. nih.gov

| Compound | Organism | MIC (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | M. tuberculosis (drug-sensitive) | 0.012 | ≥16000 |

Anticancer Research and Cytotoxic Activity Studies